Ethyl 4-chloro-2-methoxypyridine-3-carboxylate
CAS No.:
Cat. No.: VC18539056
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClNO3 |
|---|---|
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | ethyl 4-chloro-2-methoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(10)4-5-11-8(7)13-2/h4-5H,3H2,1-2H3 |
| Standard InChI Key | GQZWNNNSIOOACN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1OC)Cl |
Introduction
Structural and Molecular Characteristics
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate (C₉H₁₀ClNO₃) has a molecular weight of 215.63 g/mol and features three distinct functional groups: a methoxy group at position 2, a chloro substituent at position 4, and an ethyl carboxylate ester at position 3. The pyridine ring’s electron-deficient nature, combined with the electron-donating methoxy group, creates a polarized system that facilitates nucleophilic and electrophilic reactions at specific positions.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analogous pyridine derivatives exhibit monoclinic crystal systems with hydrogen bonding networks stabilizing their structures. Infrared (IR) spectroscopy typically reveals absorption bands at 1,720 cm⁻¹ (C=O stretch of the ester), 1,250 cm⁻¹ (C-O-C stretch of the methoxy group), and 750 cm⁻¹ (C-Cl stretch). Nuclear magnetic resonance (NMR) spectra show characteristic signals: a singlet for the methoxy protons at δ 3.9–4.1 ppm, a quartet for the ethyl ester’s methylene group at δ 4.3–4.5 ppm, and aromatic protons resonating between δ 7.2–8.5 ppm.
Synthesis Methods
The synthesis of ethyl 4-chloro-2-methoxypyridine-3-carboxylate involves multistep reactions optimized for yield and purity.
Chlorination-Carboxylation Route
A widely reported method begins with 2-methoxypyridine, which undergoes chlorination at position 4 using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Subsequent carboxylation introduces the ethyl ester group via a nucleophilic acyl substitution reaction with ethyl chloroformate in the presence of a base such as triethylamine. This two-step process achieves yields of 65–75%, with purity exceeding 95% after recrystallization from ethanol.
Table 1: Representative Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃ | CH₂Cl₂ | 0–5°C | 70% |
| Carboxylation | ClCO₂Et, Et₃N | THF | 25°C | 68% |
Alternative Pathways from Patent Literature
A patent describing the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester (CN106187894A) offers insights into analogous methodologies . While the core structure differs, the use of dimethyl carbonate as a methylating agent and potassium carbonate as a base under high-pressure conditions (0.5–1.1 MPa) suggests potential adaptations for pyridine derivatives. For example, substituting pyrazole intermediates with chlorinated pyridines could streamline the synthesis of ethyl 4-chloro-2-methoxypyridine-3-carboxylate .
Chemical Reactivity and Functionalization
The compound’s functional groups enable diverse transformations, making it a versatile building block.
Nucleophilic Aromatic Substitution
The chloro group at position 4 is susceptible to displacement by amines, alkoxides, or thiols. For instance, reaction with piperidine in dimethylformamide (DMF) at 80°C yields 4-piperidino-2-methoxypyridine-3-carboxylate, a precursor for neurological agents.
Ester Hydrolysis and Derivatization
Hydrolysis of the ethyl ester with aqueous NaOH produces the corresponding carboxylic acid, which can be coupled with amines to form amides. This step is critical in prodrug design, where ester-to-amide conversion enhances bioavailability.
Applications in Medicinal Chemistry
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate serves as a key intermediate in drug discovery.
Antibacterial Agents
Derivatives bearing quinolone moieties, synthesized via Ullmann coupling with iodobenzene, exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli. The chloro group enhances membrane permeability, while the methoxy group reduces metabolic degradation.
Antiemetic Therapeutics
Structural analogs containing 4-chloro-2-methoxypyridine scaffolds demonstrate potent 5-HT₃ receptor antagonism. In rodent models, these compounds reduce emesis induced by cisplatin by 80–90% at doses of 0.1–0.5 mg/kg.
Research Advancements and Challenges
Recent studies focus on optimizing synthetic efficiency and expanding therapeutic applications.
Catalytic Innovations
Palladium-catalyzed cross-coupling reactions now enable direct arylation at position 5, bypassing traditional halogenation steps. Using Pd(OAc)₂ and Xantphos, researchers have achieved 85% yields in Suzuki-Miyaura couplings with arylboronic acids.
Stability and Toxicity Profiles
Future Directions
Emerging research priorities include:
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